6-Amino-5-phenylpyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

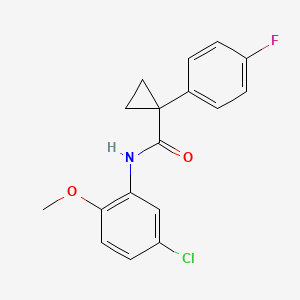

6-Amino-5-phenylpyridine-3-carboxylic acid is an organic compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 .

Molecular Structure Analysis

The InChI code for 6-Amino-5-phenylpyridine-3-carboxylic acid is 1S/C12H10N2O2/c13-11-10 (8-4-2-1-3-5-8)6-9 (7-14-11)12 (15)16/h1-7H, (H2,13,14) (H,15,16) .Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

6-Amino-5-phenylpyridine-3-carboxylic acid has been studied for its potential in electrocatalytic carboxylation processes. An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid was investigated, demonstrating 75% yield and 100% selectivity under optimized conditions. The procedure avoided the use of volatile and toxic solvents and catalysts, and the ionic liquid used was successfully recycled, indicating potential for sustainable and efficient synthesis methods (Feng et al., 2010).

Ligand Synthesis for Metal Complexation

The compound has been utilized in the synthesis of tridentate ligands, which are crucial for complexation with lanthanide(III) cations. The synthesis involved functionalization of 5′-substituted-2,2′-bipyridine-6-carboxylic acid, leading to the production of mono-, bis-, and tris-tridentate ligands. These ligands exhibit significant potential for applications in fields such as coordination chemistry and material science (Charbonnière et al., 2001).

Synthesis of Aminopyridinones

Research has explored the synthesis of novel 6-substitutedaminopyridin-2(H)-ones from citric acid, showcasing the versatility of 6-amino-5-phenylpyridine-3-carboxylic acid in the synthesis of complex organic compounds. These compounds have potential applications in pharmaceuticals and organic chemistry, highlighting the compound's role in facilitating diverse synthetic pathways (Patel & Patel, 2004).

Complexation with Proteins

The compound has been used in the study of complex solid forms with 4-aminopyridine and various substituted salicylic acids, yielding new hydrates and solvates. This research is significant for understanding the complexation behavior and structural properties of pharmaceutical compounds, offering insights into drug design and molecular interactions (Montis & Hursthouse, 2012).

Safety and Hazards

The safety information available indicates that 6-Amino-5-phenylpyridine-3-carboxylic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Propiedades

IUPAC Name |

6-amino-5-phenylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7H,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGNSCQEQVBQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-phenylpyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)